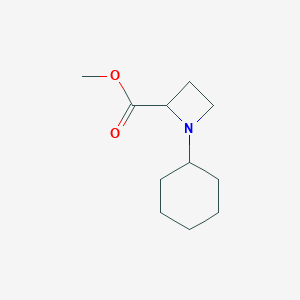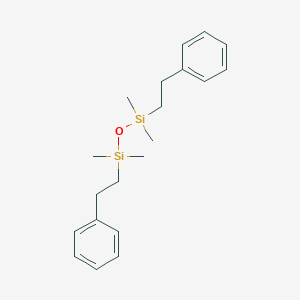
1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane
Overview
Description
1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane, commonly known as TMDPD, is a siloxane compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 386.6 g/mol and has a boiling point of 213°C. TMDPD is widely used as a chiral stationary phase in high-performance liquid chromatography (HPLC) due to its high selectivity and resolution.
Mechanism Of Action
TMDPD acts as a chiral stationary phase in 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane by forming a complex with the enantiomer of interest. The complex is then separated from the other enantiomer based on the differences in their interactions with the stationary phase. TMDPD has a unique structure that allows for the formation of a stable complex with a wide range of chiral compounds.
Biochemical And Physiological Effects
TMDPD has no known biochemical or physiological effects on living organisms. It is relatively non-toxic and can be safely handled in a laboratory setting.
Advantages And Limitations For Lab Experiments
One of the main advantages of TMDPD is its high selectivity and resolution in the separation of chiral compounds. It is also relatively easy to synthesize and has a high yield. However, TMDPD has some limitations, including its high cost and limited availability. It is also not suitable for the separation of certain classes of chiral compounds, such as those with low molecular weights.
Future Directions
There are several future directions for the use of TMDPD in scientific research. One potential area of research is the development of new chiral stationary phases based on TMDPD for the separation of specific classes of compounds. Another direction is the application of TMDPD in the synthesis of chiral compounds, particularly in the pharmaceutical industry. Additionally, TMDPD could be used in the development of new analytical techniques for the detection and quantification of chiral compounds in complex mixtures.
Conclusion
In conclusion, 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane is a valuable tool in scientific research for the separation and analysis of chiral compounds. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers. While TMDPD has some limitations, its potential applications in future research are promising.
Scientific Research Applications
TMDPD has various scientific research applications, including but not limited to, the separation and analysis of chiral compounds, drug discovery, and asymmetric synthesis. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers, which are mirror images of each other and have different pharmacological properties.
properties
CAS RN |
17233-63-5 |
|---|---|
Product Name |
1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane |
Molecular Formula |
C20H30OSi2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
[dimethyl(2-phenylethyl)silyl]oxy-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C20H30OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |
InChI Key |
ICYXYVDMLIFAIN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |
synonyms |
1,1,3,3-tetramethyl-1,3-di(2-phenylethyl) disiloxane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
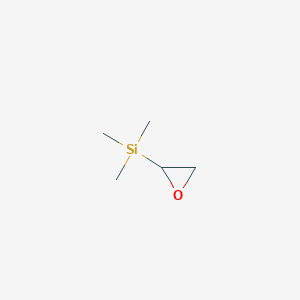
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
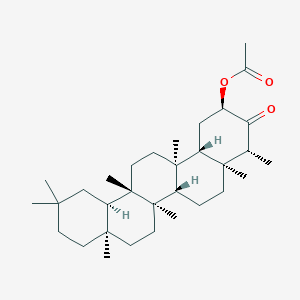
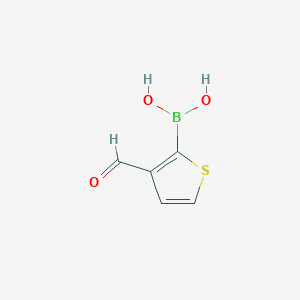
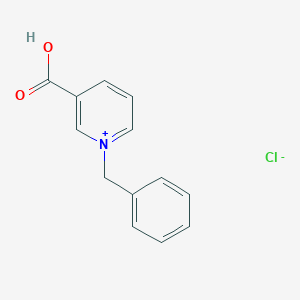
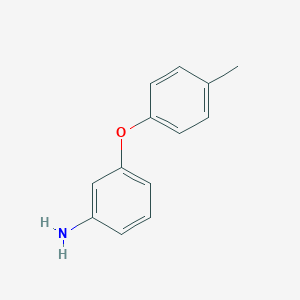
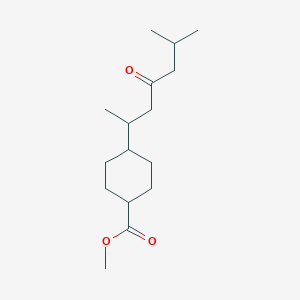
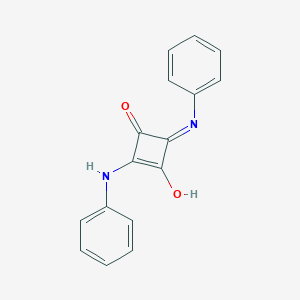
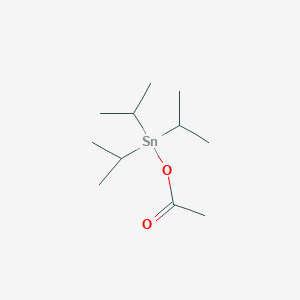
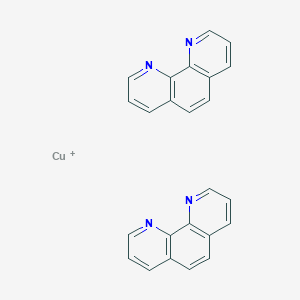
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
